

discovery and history of 1-(Phenylamino)cyclopentanecarboxylic acid

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Compound of Interest

1-

Compound Name: (Phenylamino)cyclopentanecarboxylic acid

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An In-depth Technical Guide to **1-(Phenylamino)cyclopentanecarboxylic Acid**: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

In the vast landscape of chemical compounds, some molecules, despite their intriguing structures, remain modestly documented in the annals of scientific literature. **1-(Phenylamino)cyclopentanecarboxylic acid** is one such compound. While a specific, celebrated moment of discovery is not readily found in the historical record, its existence as a stable chemical entity, available through modern suppliers, points to its synthesis through established and reliable chemical methodologies. This guide, therefore, serves as a comprehensive technical resource for the contemporary researcher. It moves beyond a non-existent historical narrative to focus on the practical aspects of this molecule: its probable synthetic pathways rooted in classic organic reactions, its physicochemical properties, and its potential as a building block in the development of novel chemical entities. By providing a solid foundation in the synthesis and characterization of **1-(Phenylamino)cyclopentanecarboxylic acid**, this document aims to empower researchers to unlock its future potential in drug discovery and materials science.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development.

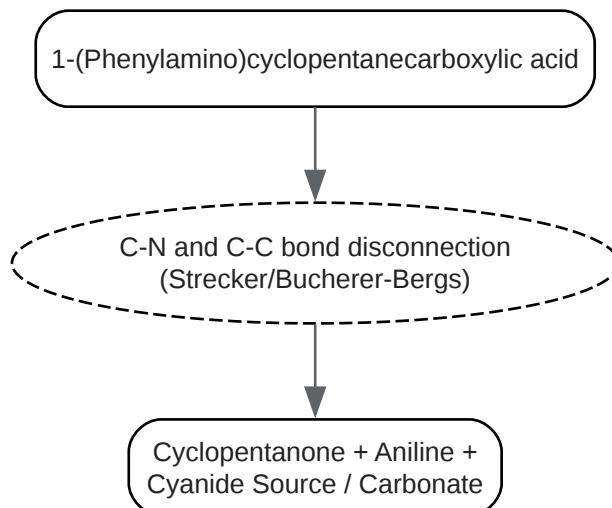
Property	Value	Source
CAS Number	6636-94-8	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₁₅ NO ₂	--INVALID-LINK--
Molecular Weight	205.25 g/mol	--INVALID-LINK--
Appearance	Solid (predicted)	General knowledge
SMILES	C1=CC=C(C=C1)NC2(CCCCC2)C(=O)O	--INVALID-LINK--
InChI	InChI=1S/C12H15NO2/c14-12(15)11(8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15)	General knowledge

Plausible Synthetic Pathways

While a definitive "first synthesis" of **1-(Phenylamino)cyclopentanecarboxylic acid** is not prominently documented, its structure strongly suggests its creation through well-established named reactions for the synthesis of α -amino acids. The two most probable routes are the Strecker and the Bucherer-Bergs syntheses.

Retrosynthetic Analysis

A retrosynthetic approach reveals the logical bond disconnections and the readily available starting materials for the synthesis of **1-(Phenylamino)cyclopentanecarboxylic acid**.



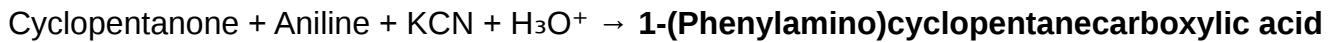
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Caption: Retrosynthetic analysis of **1-(Phenylamino)cyclopentanecarboxylic acid**.

The Strecker Synthesis

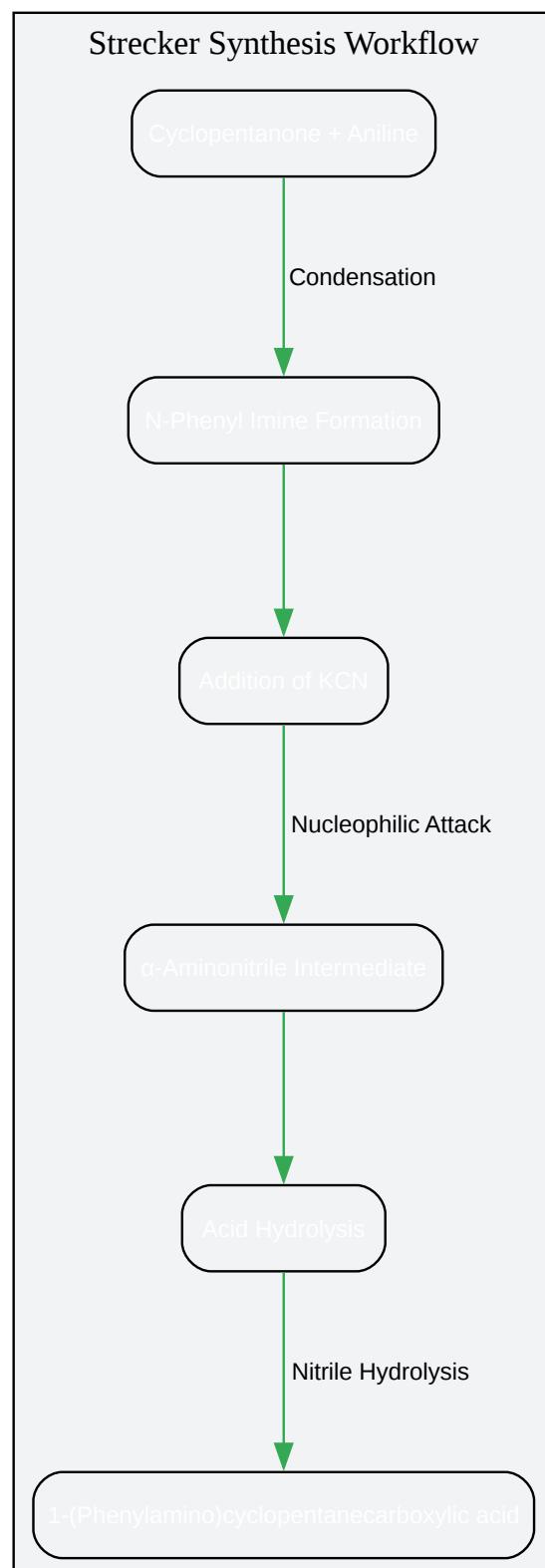
The Strecker synthesis is a classic method for producing α -amino acids from an aldehyde or ketone. In the context of our target molecule, a variation using cyclopentanone, aniline, and a cyanide source (e.g., potassium cyanide) would be employed.

Reaction Scheme:



Mechanism:

- Imine Formation: Cyclopentanone reacts with aniline to form an N-phenyl imine.
- Cyanide Attack: The cyanide ion attacks the imine carbon to form an α -aminonitrile.
- Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.



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Caption: Workflow for the Strecker synthesis of the target molecule.

The Bucherer-Bergs Synthesis

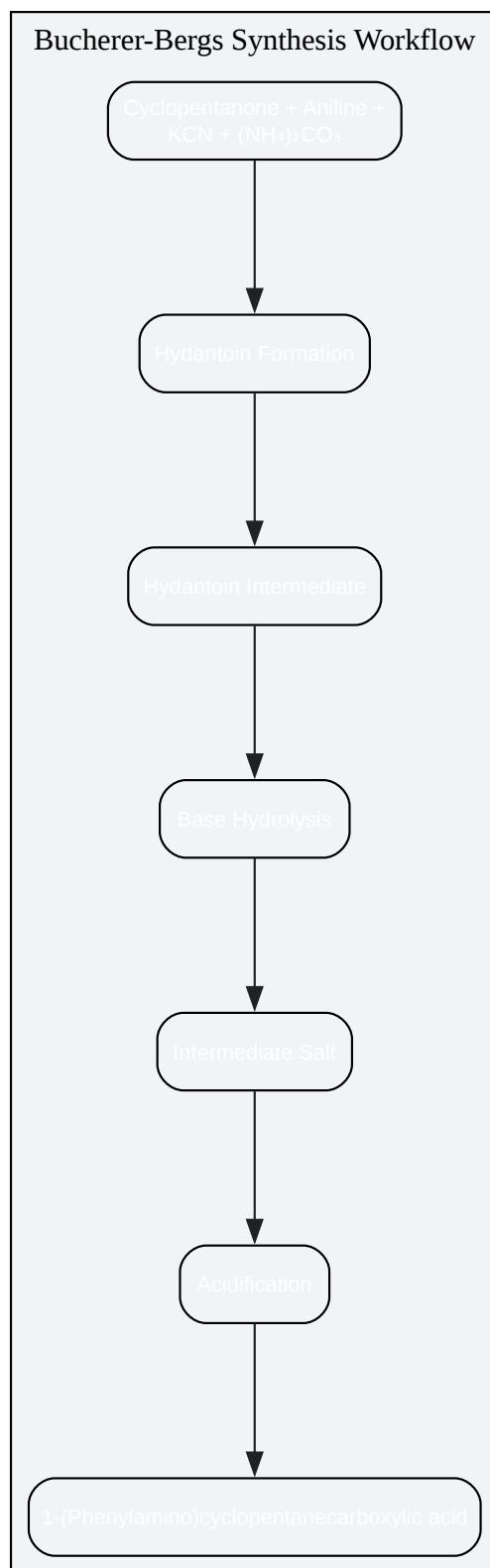
The Bucherer-Bergs reaction is another robust method for synthesizing α -amino acids, particularly those that are sterically hindered. This pathway also starts with cyclopentanone and aniline but utilizes potassium cyanide and ammonium carbonate.

Reaction Scheme:

Cyclopentanone + Aniline + KCN + $(\text{NH}_4)_2\text{CO}_3$ → Hydantoin intermediate → **1-(Phenylamino)cyclopentanecarboxylic acid**

Mechanism:

- Cyanohydrin and Imine Formation: Cyclopentanone can react with cyanide to form a cyanohydrin and with aniline to form an imine.
- Hydantoin Formation: These intermediates react with ammonium carbonate to form a hydantoin derivative.
- Hydrolysis: The hydantoin ring is subsequently hydrolyzed, typically with a strong base like barium hydroxide followed by acidification, to yield the desired α -amino acid.



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Caption: Workflow for the Bucherer-Bergs synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical Strecker Synthesis)

This protocol is a representative procedure based on the principles of the Strecker synthesis and has not been optimized.

Materials:

- Cyclopentanone
- Aniline
- Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
- Concentrated Hydrochloric Acid (HCl)
- Diethyl Ether
- Sodium Bicarbonate (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Stir plate and stir bar
- Ice bath

Procedure:

- **Imine Formation:** In a well-ventilated fume hood, combine equimolar amounts of cyclopentanone and aniline in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours.

- **Aminonitrile Formation:** Cool the reaction mixture in an ice bath. Slowly add a solution of potassium cyanide in water (equimolar to the ketone) to the stirring mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment. Allow the reaction to proceed at room temperature overnight.
- **Extraction:** Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Solvent Removal:** Remove the diethyl ether under reduced pressure to obtain the crude α -aminonitrile.
- **Hydrolysis:** Add concentrated hydrochloric acid to the crude aminonitrile and heat the mixture to reflux for 4-6 hours.
- **Isolation:** Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product may precipitate at this stage.
- **Purification:** Collect the precipitate by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Potential Applications and Derivatives

While specific applications of **1-(Phenylamino)cyclopentanecarboxylic acid** are not extensively reported, its structural motifs are present in various biologically active molecules. This suggests its potential as a scaffold or intermediate in drug discovery.

- **Analgesics:** Derivatives of cyclopentane carboxylic acid have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain therapeutics.
- **Antihypertensives:** The structurally related 1-(pentanoylamino)cyclopentanecarboxylic acid is a known intermediate in the synthesis of Irbesartan, an angiotensin II receptor blocker used to treat high blood pressure.
- **Anticancer Agents:** Complex molecules incorporating a phenylamino-pyrimidine scaffold attached to a cyclopentyl group have been explored as inhibitors of cyclin-dependent

kinases (CDKs), which are involved in cell cycle regulation and are targets for cancer therapy.

Conclusion

1-(Phenylamino)cyclopentanecarboxylic acid represents a molecule of untapped potential. While its history of discovery may be obscure, its synthesis is achievable through robust and well-understood organic reactions. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and explore the applications of this compound. Its structural similarity to components of known therapeutic agents suggests that it could serve as a valuable building block in the design and synthesis of novel drugs. Further investigation into its biological activity and its utility in medicinal chemistry is warranted.

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